Ibandronic Acid-13Cd3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

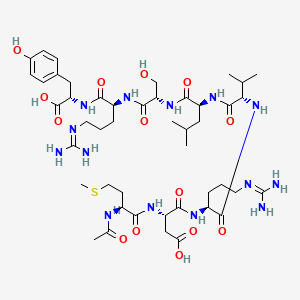

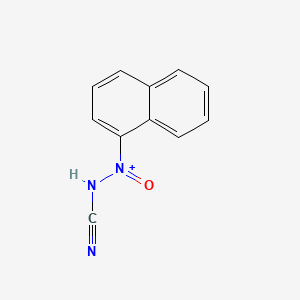

Ibandronic Acid-13Cd3 is a labeled version of ibandronic acid, a bisphosphonate medication primarily used in the treatment and prevention of osteoporosis. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in managing conditions that involve bone loss. This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ibandronic Acid-13Cd3 involves the incorporation of carbon-13 and deuterium into the ibandronic acid molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:

Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled compounds are synthesized using isotopically enriched starting materials.

Formation of this compound: The labeled precursors undergo a series of reactions, including phosphorylation and amination, to form the final labeled compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Synthesis of Labeled Precursors: Using isotopically enriched materials, the labeled precursors are synthesized in bulk.

Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity of the final product.

Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure its isotopic purity and chemical integrity.

Chemical Reactions Analysis

Types of Reactions: Ibandronic Acid-13Cd3, like other bisphosphonates, undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing moiety.

Substitution: Substitution reactions can occur at the phosphorus atoms, where different substituents can be introduced.

Hydrolysis: The compound can undergo hydrolysis, leading to the breakdown of the phosphonate groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution Reagents: Substitution reactions often involve reagents such as alkyl halides and amines.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of N-oxide derivatives.

Substitution Products: Substitution reactions can yield various alkylated or aminated derivatives.

Hydrolysis Products: Hydrolysis results in the formation of phosphoric acid derivatives and other breakdown products.

Scientific Research Applications

Ibandronic Acid-13Cd3 has a wide range of scientific research applications, including:

Chemistry: Used in studies involving the synthesis and reactivity of bisphosphonates.

Biology: Employed in metabolic studies to trace the pathways of bisphosphonates in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of bisphosphonates in the body.

Industry: Applied in the development of new bisphosphonate-based therapies and in quality control processes to ensure the purity and efficacy of pharmaceutical products.

Mechanism of Action

Ibandronic Acid-13Cd3 exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, this compound inhibits the mevalonate pathway, specifically targeting enzymes such as farnesyl diphosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and reduced bone resorption.

Comparison with Similar Compounds

Alendronic Acid: Another bisphosphonate used in the treatment of osteoporosis, known for its high affinity for bone mineral.

Zoledronic Acid: A potent bisphosphonate with a long duration of action, used in the treatment of various bone diseases.

Risedronic Acid: A bisphosphonate with a similar mechanism of action, used for the prevention and treatment of osteoporosis.

Uniqueness of Ibandronic Acid-13Cd3:

Isotopic Labeling: The incorporation of carbon-13 and deuterium makes this compound unique, allowing for detailed metabolic and pharmacokinetic studies.

Specificity: The labeled compound provides specific insights into the behavior of bisphosphonates in biological systems, which is not possible with non-labeled compounds.

Properties

CAS No. |

1261734-84-2 |

|---|---|

Molecular Formula |

C9H23NO7P2 |

Molecular Weight |

323.241 |

IUPAC Name |

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid |

InChI |

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2+1D3 |

InChI Key |

MPBVHIBUJCELCL-JVXUGDAPSA-N |

SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |

Synonyms |

P,P’-[1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid-13CD3; [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid-13CD3; BPH 24-d3; Ibandronate-d3; [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]diphosphonic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)

![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)